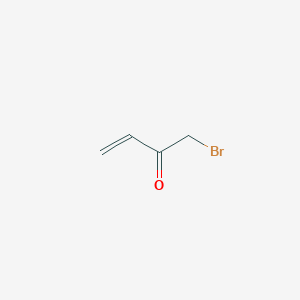

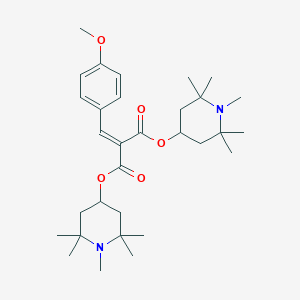

2,5,8-Undecatriyne, 1-bromo-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthetic Building Blocks for Drug Discovery

1,9-Diazaspiro[5.5]undecane and 3,7-diazaspiro[5.6]dodecane ring systems were synthesized using ring-closing metathesis (RCM) as a crucial step, highlighting the application of 1-bromo-2,5,8-undecatriyne derivatives in constructing complex molecular architectures for potential drug discovery applications. These novel spiro scaffolds, inspired by natural products like histrionicotoxins, offer versatile building blocks for generating lead generation libraries through amide formation or reductive amination processes (Jenkins et al., 2009).

Advanced Organic Synthesis Techniques

The development of efficient, high-yield routes to functionalized 1,2-bis(trimethylsilyl)benzenes from 1,2-bis(trimethylsilyl)acetylene highlights the importance of 1-bromo-2,5,8-undecatriyne derivatives in synthesizing benzyne precursors, Lewis acid catalysts, and certain luminophores. This synthesis utilizes cobalt-catalyzed Diels-Alder cycloadditions and iridium-mediated C-H activation, demonstrating the compound's utility in advanced organic synthesis and functional material development (Reus et al., 2012).

Heterocyclic Chemistry Applications

The regiospecific allylic bromination of 4-methoxy-1,1,1-trihalo-3-alken-2-ones and 5-methoxy-1,1,1,2,2-pentafluoro-4-hexen-2-one demonstrates the strategic use of bromine derivatives for synthesizing heterocyclic compounds. This process yields 5-bromo[5,5-dibromo]-4-methoxy-1,1,1-trihalo-3-alken-2-ones, showcasing the reagent's role in creating complex heterocyclic structures which could be pivotal for developing new pharmaceuticals and materials (Martins, 2002).

Environmental and Industrial Applications

The study on the fire suppression efficiencies of bromoalkene/nitrogen gas mixtures illustrates an environmental application of brominated compounds. It was found that the addition of 1-bromo-1-propene to nitrogen can significantly enhance the suppression effectiveness of the inert gas, proposing a novel approach for fire protection technologies (Zou et al., 2001).

特性

IUPAC Name |

1-bromoundeca-2,5,8-triyne |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Br/c1-2-3-4-5-6-7-8-9-10-11-12/h2,5,8,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYLPBHZZAPGGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CCC#CCC#CCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20451757 |

Source

|

| Record name | 2,5,8-Undecatriyne, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5,8-Undecatriyne, 1-bromo- | |

CAS RN |

34498-25-4 |

Source

|

| Record name | 2,5,8-Undecatriyne, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1R,2S)-2-Hydroxy-1-methylcyclohexyl]ethanone](/img/structure/B114289.png)

![Furo[3,2-b]pyridine-2-methanamine](/img/structure/B114300.png)

![6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride](/img/structure/B114310.png)